molecular formula C9H17NO3 B13065085 Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

Cat. No.: B13065085
M. Wt: 187.24 g/mol
InChI Key: XVRSXIMYQBLECP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-5,5-dimethyloxolan-3-ylmethanol with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-8(2)5-9(10,6-13-8)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

XVRSXIMYQBLECP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(CC(=O)OC)N)C

Origin of Product

United States

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